

# AMG-8718: A Preclinical BACE1 Inhibitor for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AMG-8718 |           |
| Cat. No.:            | B605420  | Get Quote |

An In-depth Technical Guide on a Potent Amgen Compound

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AMG-8718** was a potent, orally bioavailable, and centrally active BACE1 ( $\beta$ -site amyloid precursor protein cleaving enzyme 1) inhibitor developed by Amgen for the potential treatment of Alzheimer's disease. The therapeutic rationale for inhibiting BACE1 is based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta ( $A\beta$ ) peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease. BACE1 is the rate-limiting enzyme in the production of  $A\beta$ . Therefore, its inhibition is expected to reduce  $A\beta$  levels and potentially slow or prevent the progression of the disease. **AMG-8718** emerged from a research program focused on developing aminooxazoline xanthene-based BACE1 inhibitors with a balanced profile of potency, selectivity, and pharmacokinetic properties. Despite its promising preclinical efficacy, the development of **AMG-8718** was likely halted due to off-target retinal toxicity observed in animal studies. This guide provides a comprehensive overview of the available preclinical data on **AMG-8718**.

### **Mechanism of Action: BACE1 Inhibition**

**AMG-8718** functions as a competitive inhibitor of the BACE1 enzyme. By binding to the active site of BACE1, it prevents the cleavage of the amyloid precursor protein (APP) at the  $\beta$ -secretase site. This action effectively reduces the production of the A $\beta$ 40 and A $\beta$ 42 peptides,



## Foundational & Exploratory

Check Availability & Pricing

which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients.













Click to download full resolution via product page

 To cite this document: BenchChem. [AMG-8718: A Preclinical BACE1 Inhibitor for Alzheimer's Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605420#amg-8718-role-in-alzheimer-s-disease-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com